molecular formula C11H21Cl2N3O B1379837 4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one dihydrochloride CAS No. 1864064-63-0

4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one dihydrochloride

Cat. No. B1379837
M. Wt: 282.21 g/mol
InChI Key: FUMDOTTVDIKSHF-UHFFFAOYSA-N
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Description

The compound “4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one dihydrochloride” is a chemical compound with the molecular formula C11H21Cl2N3O . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of compounds with the 8-azabicyclo[3.2.1]octane scaffold has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . An alternative approach involves an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether .


Molecular Structure Analysis

The molecular structure of “4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one dihydrochloride” is based on the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of compounds with the 8-azabicyclo[3.2.1]octane scaffold include an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether .

Scientific Research Applications

  • Synthesis of Tropane Alkaloids

    • Field : Organic & Biomolecular Chemistry
    • Application Summary : The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
    • Methods of Application : The methodologies reported involve the stereochemical control achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
    • Results : This research has led to the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key component in the synthesis of tropane alkaloids .
  • Asymmetric 1,3-Dipolar Cycloadditions

    • Field : Chemical Communications
    • Application Summary : The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported .
    • Methods of Application : The asymmetric cycloadditions were performed using a rhodium (II) complex/chiral Lewis acid binary system .
    • Results : The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .

Future Directions

The future directions for research on “4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one dihydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications, given the interesting biological activities displayed by compounds with the 8-azabicyclo[3.2.1]octane scaffold .

properties

IUPAC Name

4-(8-azabicyclo[3.2.1]octan-3-yl)piperazin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O.2ClH/c15-11-7-14(4-3-12-11)10-5-8-1-2-9(6-10)13-8;;/h8-10,13H,1-7H2,(H,12,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMDOTTVDIKSHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)N3CCNC(=O)C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one dihydrochloride

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